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molecular formula C9H9NS B1683434 2,4-Dimethylphenyl isothiocyanate CAS No. 71685-97-7

2,4-Dimethylphenyl isothiocyanate

Cat. No. B1683434
M. Wt: 163.24 g/mol
InChI Key: HOHSBFCSOARUBF-UHFFFAOYSA-N
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Patent
US03933833

Procedure details

A solution of 2,4-dimethylphenylisothiocyanate in about 70 ml. of benzene was added dropwise to an agitated solution of 3-hydroxypropylamine (3.8 grams) in about 80 ml. of benzene. The resulting reaction mixture was maintained, with stirring, at ambient temperatures for about 16 hours. Following such period, the benzene in the reaction mixture was removed in vacuo and the residual oil triturated with ethyl ether and the desired product crystallized therefrom and washed again with ethyl ether. As a result of such operations, the desired N-(2,4-dimethylphenyl)-N'-(3-hydroxypropyl)-thiourea product was obtained as a white solid having a melting point of 90° - 93°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[N:9]=[C:10]=[S:11].[OH:12][CH2:13][CH2:14][CH2:15][NH2:16]>C1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([NH:16][CH2:15][CH2:14][CH2:13][OH:12])=[S:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N=C=S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
OCCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at ambient temperatures for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
WAIT
Type
WAIT
Details
Following such period
CUSTOM
Type
CUSTOM
Details
the benzene in the reaction mixture was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil triturated with ethyl ether
CUSTOM
Type
CUSTOM
Details
the desired product crystallized
WASH
Type
WASH
Details
washed again with ethyl ether
CUSTOM
Type
CUSTOM
Details
As a result of such operations

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)NC(=S)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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